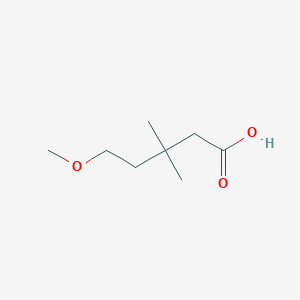

5-Methoxy-3,3-dimethylpentanoic acid

Descripción

Propiedades

IUPAC Name |

5-methoxy-3,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,4-5-11-3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBWMBLNGCUCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Methoxy-3,3-dimethylpentanoic acid typically involves the esterification of 3,3-dimethylpentanoic acid followed by methoxylation. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. Industrial production methods may involve more advanced techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

5-Methoxy-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Aplicaciones Científicas De Investigación

5-Methoxy-3,3-dimethylpentanoic acid is used in various scientific research applications:

Chemistry: It serves as a reference standard in analytical chemistry.

Biology: It is used in biochemical assays to study enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the synthesis of more complex organic compounds.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .

Comparación Con Compuestos Similares

Similar compounds to 5-Methoxy-3,3-dimethylpentanoic acid include:

3,3-Dimethylpentanoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

5-Methoxy-2,2-dimethylpentanoic acid: Has a different substitution pattern, affecting its chemical properties.

5-Methoxy-3,3-dimethylhexanoic acid: Contains an additional carbon, altering its molecular weight and reactivity.

5-Methoxy-3,3-dimethylpentanoic acid stands out due to its unique combination of a methoxy group and a dimethylpentanoic acid backbone, which imparts specific chemical and biological properties.

Actividad Biológica

5-Methoxy-3,3-dimethylpentanoic acid is a compound of interest due to its potential biological activities and mechanisms of action. This article reviews its biological activity, including its interactions with molecular targets, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

5-Methoxy-3,3-dimethylpentanoic acid is characterized by the presence of a methoxy group, which can participate in hydrogen bonding and influence its biological activity. The molecular formula for this compound is , and it is known for its structural similarity to other biologically active compounds.

The mechanism of action for 5-Methoxy-3,3-dimethylpentanoic acid involves interaction with specific enzymes or receptors. The methoxy group enhances its ability to engage in various biochemical pathways, potentially acting as either a substrate or an inhibitor in metabolic processes.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of 5-Methoxy-3,3-dimethylpentanoic acid. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example, the compound has shown significant inhibition of cell proliferation in colorectal cancer cells (HCT116 and Caco-2) with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HCT116 | 0.33 | Significant cytotoxicity |

| Caco-2 | 0.51 | Significant cytotoxicity |

| Normal Cells | >100 | Low cytotoxicity |

2. Induction of Apoptosis

5-Methoxy-3,3-dimethylpentanoic acid has been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it promotes the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential reduction and activation of apoptotic pathways .

3. Cell Cycle Arrest

The compound has been observed to arrest the cell cycle at the G2/M phase in treated cancer cells. This effect contributes to its overall antitumor activity by preventing cancer cells from proliferating effectively .

Case Studies and Research Findings

Several case studies have explored the biological activity of 5-Methoxy-3,3-dimethylpentanoic acid:

- Study on Colorectal Cancer : In a controlled study involving HCT116 and Caco-2 cell lines, treatment with 5-Methoxy-3,3-dimethylpentanoic acid resulted in significant reductions in cell viability and induced apoptosis through ROS generation .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular signaling pathways could regulate proteins associated with cell cycle progression and apoptosis, indicating its potential as a therapeutic agent against malignancies .

Safety and Toxicological Considerations

While promising results have been observed regarding the biological activity of 5-Methoxy-3,3-dimethylpentanoic acid, safety assessments are crucial. Preliminary data suggest that while it exhibits cytotoxic effects on cancer cells, it shows low toxicity towards normal cells at comparable concentrations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.